![molecular formula C10H10N2O2S B1296026 [(1H-benzimidazol-2-ylmethyl)thio]acetic acid CAS No. 6017-11-4](/img/structure/B1296026.png)
[(1H-benzimidazol-2-ylmethyl)thio]acetic acid
Übersicht
Beschreibung
[(1H-benzimidazol-2-ylmethyl)thio]acetic acid is a compound that features a benzimidazole ring system attached to a thioacetic acid moiety. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . The presence of the benzimidazole ring in this compound suggests potential pharmacological applications.
Vorbereitungsmethoden
The synthesis of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole ring Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
[(1H-benzimidazol-2-ylmethyl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thio group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiparasitic activities.
Medicine: Explored for its potential anticancer and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(1H-benzimidazol-2-ylmethyl)thio]acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial, anticancer, or antiviral effects . The thioacetic acid moiety may also contribute to the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
[(1H-benzimidazol-2-ylmethyl)thio]acetic acid can be compared to other benzimidazole derivatives, such as:
2-(2-benzimidazolyl)acetic acid: Lacks the thio group, which may affect its reactivity and biological activity.
2-(1H-benzimidazol-2-yl)ethanol: Contains a hydroxyl group instead of a thioacetic acid moiety, leading to different chemical properties and applications.
2-(1H-benzimidazol-2-yl)thioacetamide: Similar structure but with an amide group, which may influence its pharmacological profile.
This compound is unique due to the presence of both the benzimidazole ring and the thioacetic acid moiety, which confer distinct chemical and biological properties .
Biologische Aktivität
[(1H-benzimidazol-2-ylmethyl)thio]acetic acid is a derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains. This article synthesizes the current understanding of its biological activity based on recent research findings.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 222.27 g/mol
- Melting Point : 188-189 °C
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study involving various derivatives of 2-mercaptobenzimidazole demonstrated that these compounds effectively inhibit bacterial growth by disrupting nucleic acid and protein synthesis in bacteria like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Compound | MIC (μmol/mL) | Activity (%) against S. aureus | Activity (%) against E. coli |
---|---|---|---|
2-(Phenethylthio)-1H-benzimidazole | 6.25 | 50% | 70% |
S-(1H-benzimidazol-2-yl) O-methyl | 12.5 | 65% | 80% |
ZR-5 | - | High affinity (-8.70 kcal/mol) | - |
Antiviral Activity
Benzimidazole derivatives have also shown promise as antiviral agents. The hybridization of benzimidazole with triazole has been explored, yielding compounds that demonstrate significant antiviral activity against various viruses . These compounds were reported to exhibit a range of activity levels, with some achieving up to 75% efficacy compared to standard antiviral drugs.
Anticancer Potential
The anticancer properties of benzimidazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that certain derivatives can effectively target cancer cell lines, leading to reduced proliferation rates .
Case Study: Anticancer Activity
A recent investigation into the anticancer effects of this compound revealed that it significantly inhibits the growth of human cancer cell lines, with IC50 values indicating potent cytotoxicity.
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Interference with Nucleic Acids : These compounds can bind to DNA or RNA, preventing replication and transcription processes essential for pathogen survival and cancer cell growth.
- Induction of Oxidative Stress : Some studies suggest that these compounds may induce oxidative stress in cells, leading to apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUMZAJRPJMXSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975592 | |
Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24835375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6017-11-4 | |
Record name | 6017-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | {[(1H-Benzimidazol-2-yl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50975592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Benzimidazolylmethylthio)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.